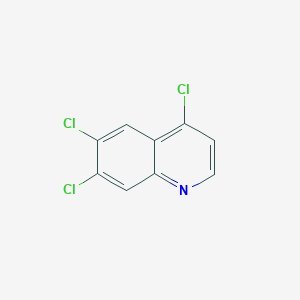

4,6,7-Trichloroquinoline

Description

Propriétés

IUPAC Name |

4,6,7-trichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNQNRPJCCCDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589017 | |

| Record name | 4,6,7-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855763-18-7 | |

| Record name | 4,6,7-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 855763-18-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 4,6,7-Trichloroquinoline can be achieved through several methods. One common approach involves the chlorination of quinoline derivatives under controlled conditions. For instance, the reaction of quinoline with chlorine gas in the presence of a catalyst can yield this compound. Another method involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms into the quinoline ring .

Industrial production of this compound typically involves large-scale chlorination processes, where reaction conditions such as temperature, pressure, and the concentration of reagents are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Analyse Des Réactions Chimiques

4,6,7-Trichloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: This compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to yield partially or fully dechlorinated products.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form various substituted quinoline derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimalarial Activity

4,6,7-Trichloroquinoline is structurally related to well-known antimalarial agents like chloroquine. Research indicates its efficacy against Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that similar compounds exhibit significant antiplasmodial activity, making them candidates for further development in combating malaria and addressing drug resistance issues.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Various derivatives of quinoline have demonstrated effectiveness against a range of bacterial and fungal strains. In particular, studies have highlighted the potential of trichloroquinoline derivatives as effective agents against resistant strains of pathogens, which is crucial in the context of rising antibiotic resistance.

Anticancer Potential

Research has indicated that quinoline derivatives possess anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation in various cancer types. For instance, studies have reported significant activity against cervical (HeLa) and breast (MCF-7) cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery.

Agricultural Applications

Insecticidal Activity

The compound has been evaluated for its insecticidal properties against mosquito vectors responsible for transmitting diseases such as malaria and dengue fever. In vivo studies have demonstrated that this compound derivatives exhibit larvicidal and pupicidal effects on Anopheles stephensi and Aedes aegypti, indicating their potential use in integrated pest management strategies.

Herbicidal Properties

Research into herbicidal applications is also ongoing. Quinoline derivatives are being studied for their ability to inhibit plant growth by targeting specific biochemical pathways in weeds. The development of selective herbicides based on these compounds could lead to more sustainable agricultural practices.

Material Science

Fluorescent Probes

The unique chemical properties of this compound enable its use as a fluorescent probe in biological imaging. This application is particularly valuable in cellular biology for visualizing processes such as protein interactions and cellular dynamics.

Polymer Development

In material science, trichloroquinoline derivatives are being researched for their role in creating specialized coatings and polymers. These materials can enhance durability and resistance to environmental factors, making them suitable for various industrial applications.

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (μM) | Target Pathogen |

|---|---|---|

| This compound | TBD | Plasmodium falciparum |

| 4-Chloroquinoline | 23 | Plasmodium falciparum |

| 7-Chloroquinoline | 35 | Plasmodium falciparum |

Table 2: Antimicrobial Efficacy Against Various Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| 4-Chloroquinoline | S. aureus | TBD |

| 7-Chloroquinoline | Pseudomonas aeruginosa | TBD |

Case Studies

-

Antimalarial Research

A study conducted by Aboelnaga et al. (2022) synthesized various quinoline derivatives and assessed their antimalarial activity against sensitive and resistant strains of Plasmodium falciparum. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional treatments like chloroquine. -

Insecticidal Properties

Research by Saini et al. (2022) focused on the larvicidal effects of synthesized trichloroquinoline derivatives against mosquito larvae. The study found that some compounds had lethal concentrations ranging from 4.408 µM/mL to 10.669 µM/mL against different developmental stages of mosquitoes. -

Anticancer Activity

A recent investigation into the anticancer properties of trichloroquinoline derivatives revealed promising results against several cancer cell lines. The study demonstrated selective cytotoxicity towards MCF-7 cells with an IC50 value significantly lower than that observed for normal human cells.

Mécanisme D'action

The mechanism of action of 4,6,7-Trichloroquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. In antimicrobial research, it is believed to interfere with the synthesis of nucleic acids or proteins in microorganisms, thereby inhibiting their growth . In cancer research, it may induce apoptosis or cell cycle arrest in cancer cells through the modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 855763-18-7

- Molecular Formula : C₉H₄Cl₃N

- Synonyms: 4-Chloro-6,7-dichloroquinoline; 4,6,7-Trichlor-chinolin

Synthesis: 4,6,7-Trichloroquinoline is synthesized via multiple routes:

Conrad-Limpach Method : Reacting 3,4-dichloroaniline with ethyl ethoxalylacetate to yield intermediates, followed by cyclization and chlorination steps .

Phosphorus Oxychloride Treatment: Chlorination of 6,7-dichloro-4-quinolone with POCl₃ at 105°C for 24 hours (yield: ~36%, purity: ~95%) .

Isomer Separation: Fractional recrystallization of trichloroquinoline mixtures derived from 3,4-dichloroaniline .

Physical Properties :

- Appearance : Off-white to beige crystalline solid.

- Melting Point : 155.5–158.2°C .

- Solubility : Sparingly soluble in water; soluble in organic solvents like chloroform.

Comparative Analysis with Structural Analogs

Table 1: Key Properties of this compound and Related Compounds

Research Findings and Challenges

Antimalarial Efficacy: this compound derivatives exhibit IC₅₀ values <1 μM against Plasmodium falciparum, outperforming dichloro analogs . Substitution at the 7-position is critical for binding to heme detoxification pathways in malaria parasites .

Isomer-Specific Reactivity: Electrophilic substitution occurs preferentially at the 3-position in this compound, while 2,4,7-isomer favors 5-position reactivity .

Industrial Scalability: The 4,5,7-trichloroquinoline isomer (CAS 171850-29-6) achieves 90% yield via direct chlorination, but positional isomerism limits its utility compared to 4,6,7 .

Activité Biologique

4,6,7-Trichloroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial, anticancer, and antimicrobial research. This article reviews the current understanding of its biological activity based on recent studies and findings.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The presence of chlorine atoms at positions 4, 6, and 7 enhances its biological properties. Various synthetic routes have been developed to produce this compound and its derivatives, often involving chlorination and functional group modifications to improve efficacy against specific pathogens.

Antimalarial Activity

The antimalarial potential of this compound has been evaluated against different strains of Plasmodium falciparum, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.

Efficacy Studies

- In vitro Studies : Research indicates that compounds derived from this compound exhibit potent antiplasmodial activity. For instance, derivatives showed IC50 values ranging from 6.7 nM to 8.5 nM for CQS and CQR strains respectively .

- In vivo Studies : Animal models infected with P. falciparum demonstrated significant reductions in parasitemia when treated with these compounds compared to controls .

The proposed mechanisms include inhibition of heme polymerization and interference with DNA replication processes in the malaria parasite . Additionally, some studies suggest that these compounds may disrupt mitochondrial function in Plasmodium species, leading to cell death .

Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties against various cancer cell lines.

Cytotoxicity Assays

- Cell Lines Tested : Notable studies have reported on the activity of these compounds against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. For example, certain derivatives exhibited IC50 values as low as 9.3 µM against MCF-7 cells .

- Activity Comparison : The activity of these quinoline derivatives is often compared to established chemotherapeutic agents like doxorubicin, with some showing comparable or superior efficacy .

The anticancer effects are attributed to various mechanisms including:

- Induction of apoptosis through activation of caspases.

- Inhibition of topoisomerases which are crucial for DNA replication.

- Disruption of cellular signaling pathways involved in proliferation and survival .

Antimicrobial Activity

Beyond antimalarial and anticancer effects, this compound has demonstrated antimicrobial properties.

Bacterial and Fungal Inhibition

Studies have shown that this compound exhibits moderate to good antibacterial activity against various strains including Staphylococcus aureus and antifungal activity against species such as Candida albicans. The presence of pharmacologically active groups significantly enhances these activities .

Summary of Biological Activities

Case Studies

- Antimalarial Efficacy : A study demonstrated that a derivative of this compound significantly reduced parasitemia in mice infected with P. falciparum, suggesting potential for clinical application in malaria treatment .

- Anticancer Potential : Another investigation found that a series of quinoline derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Q & A

Q. How are trace impurities profiled in industrial-scale synthesis?

- Use GC-MS and HPLC-UV to detect byproducts (e.g., 3,4-dichloroaniline residues). Quantify impurities against pharmacopeial standards and optimize reaction quenching steps to minimize side reactions .

Methodological Notes

- Data Validation : Cross-check spectral data with computational models (e.g., DFT for NMR chemical shifts) .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .

- Reporting Standards : Follow Med. Chem. Commun. guidelines for figures and tables, avoiding excessive chemical structures in graphics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.